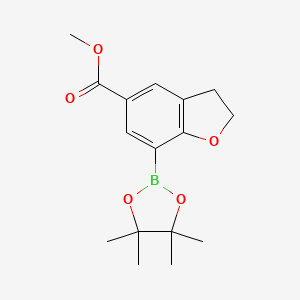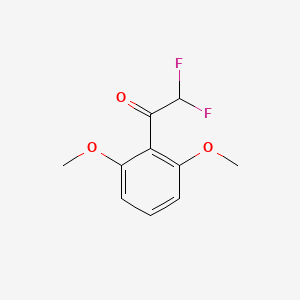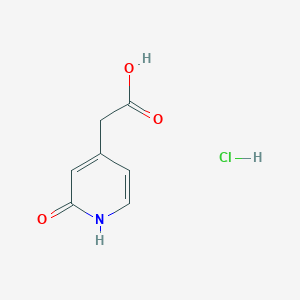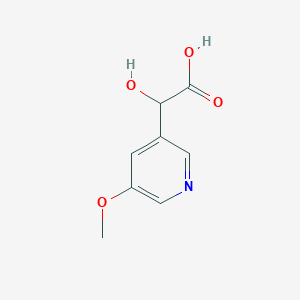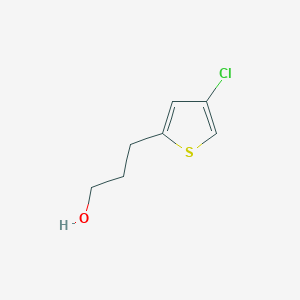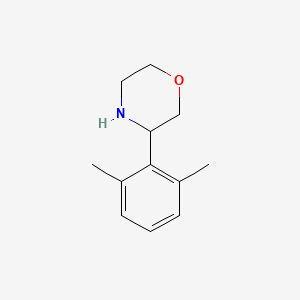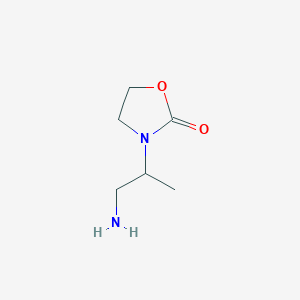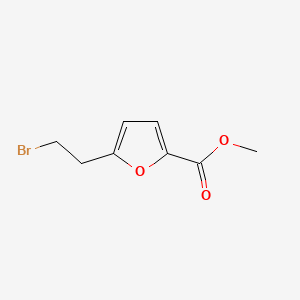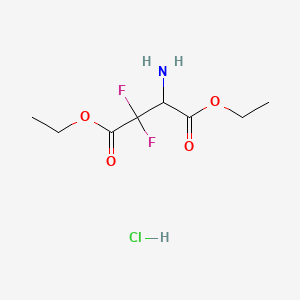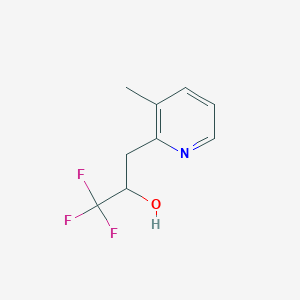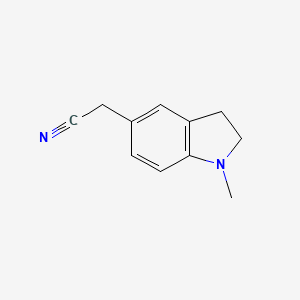
2-(1-Methylindolin-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindolin-5-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with the molecular formula C11H12N2, is used in various scientific research applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)acetonitrile typically involves the reaction of indole derivatives with nitriles under specific conditions. One common method involves the reaction of indole with acetonitrile in the presence of a catalyst such as palladium(II) acetate and a bidentate ligand like D t-BPF. The reaction is carried out under reflux in a toluene/acetonitrile mixture at 110°C for about an hour, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylindolin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
2-(1-Methylindolin-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methylindolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Methylindole: A precursor in the synthesis of various indole derivatives.
Uniqueness
2-(1-Methylindolin-5-yl)acetonitrile is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-(1-methyl-2,3-dihydroindol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-5,7H2,1H3 |
Clé InChI |
ZISHGDSNHSFYHJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


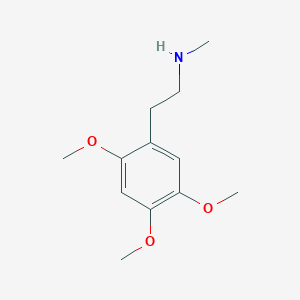
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
